An In-depth Technical Guide to N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402)
An In-depth Technical Guide to N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as ML402, is a synthetic small molecule that has been identified as a potent and selective activator of the TWIK-related potassium channel-1 (TREK-1). TREK-1 is a mechanosensitive potassium channel involved in a variety of physiological processes, including pain perception, neuroprotection, and mood regulation. As such, ML402 represents a valuable pharmacological tool for studying the function of TREK-1 and holds potential as a lead compound for the development of novel therapeutics targeting this channel. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthesis protocol, analytical methodologies, and the known biological activity and signaling pathways associated with N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.
Physicochemical Properties
Table 1: Physicochemical Properties of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide
| Property | Value | Source |
| IUPAC Name | N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | PubChem[1] |
| Synonyms | ML402, TREK-1/2 Activator ML402 | PubChem[1] |
| CAS Number | 298684-44-3 | PubChem[1] |
| Molecular Formula | C₁₄H₁₄ClNO₂S | PubChem[1] |
| Molecular Weight | 295.8 g/mol | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Exact Mass | 295.0433776 Da | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 66.6 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
| Complexity | 303 | PubChem[1] |
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is not publicly available. However, based on the principles of amide bond formation, a plausible two-step synthetic route is proposed (Figure 1). This involves the initial synthesis of the amine intermediate, 2-(4-chloro-2-methylphenoxy)ethan-1-amine, followed by its coupling with thiophene-2-carbonyl chloride.
Methodology:
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)ethan-1-amine
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Etherification: 4-chloro-2-methylphenol is deprotonated with a strong base like sodium hydride in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide. This is followed by a Williamson ether synthesis with a suitable 2-haloethanol (e.g., 2-bromoethanol) to yield 2-(4-chloro-2-methylphenoxy)ethanol.
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Conversion to an Alkyl Halide/Sulfonate: The hydroxyl group of 2-(4-chloro-2-methylphenoxy)ethanol is converted to a better leaving group, such as a bromide or a mesylate, using thionyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.
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Azide Substitution: The resulting alkyl halide/sulfonate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(4-chloro-2-methylphenoxy)ethyl azide.
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Reduction: The azide is reduced to the primary amine, 2-(4-chloro-2-methylphenoxy)ethan-1-amine, using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an etheral solvent or through catalytic hydrogenation (H₂ gas over a palladium catalyst).
Step 2: Amide Coupling
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Acyl Chloride Formation: Thiophene-2-carboxylic acid is converted to the more reactive thiophene-2-carbonyl chloride by refluxing with thionyl chloride.
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Amidation: The synthesized 2-(4-chloro-2-methylphenoxy)ethan-1-amine is then coupled with thiophene-2-carbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until completion.
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Purification: The final product, N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, is purified from the reaction mixture using standard techniques such as extraction, column chromatography, and recrystallization.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and substituted phenoxy rings, the methylene protons of the ethyl linker, and the methyl group protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.
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¹³C NMR: The carbon NMR spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would also be characteristic of the molecule's structure.
2.2.3. High-Performance Liquid Chromatography (HPLC)
The purity of the compound can be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid. Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Biological Activity and Signaling Pathways
N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, as ML402, is a known activator of the TREK-1 potassium channel.[2][3] TREK-1 is a member of the two-pore domain potassium (K2P) channel family and is expressed in various tissues, including the central and peripheral nervous systems.[4][5] These channels contribute to the background ("leak") potassium conductance, which helps to establish and maintain the resting membrane potential of cells.
Mechanism of Action
ML402 activates TREK-1 channels, leading to an increased efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it more difficult for the cell to reach the threshold for firing an action potential. This reduction in cellular excitability is the primary mechanism through which ML402 exerts its biological effects.
Signaling Pathways
The activation of TREK-1 by ML402 can influence several downstream signaling pathways. By modulating cellular excitability, ML402 can impact processes that are dependent on membrane potential and calcium signaling.
Key signaling implications include:
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Neuroprotection: By hyperpolarizing neurons, TREK-1 activation can reduce excessive neuronal firing, which is a key component of excitotoxicity in conditions like stroke and neurodegenerative diseases.[4] This can lead to a decrease in the influx of calcium through voltage-gated calcium channels, thereby mitigating downstream apoptotic and necrotic pathways.
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Analgesia: TREK-1 is expressed in nociceptive (pain-sensing) neurons. Its activation leads to hyperpolarization of these neurons, reducing their excitability and thereby decreasing the transmission of pain signals.[4]
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Antidepressant Effects: TREK-1 has been implicated in the pathophysiology of depression. Activation of TREK-1 is being explored as a potential therapeutic strategy for mood disorders.[4]
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Regulation of Inflammation: Recent studies have suggested a role for TREK-1 in modulating inflammatory responses.[3] Activation of TREK-1 can influence the function of immune cells and the production of inflammatory mediators.
Conclusion
N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402) is a significant research tool for the study of TREK-1 potassium channels. Its ability to selectively activate this channel provides a means to investigate the diverse physiological roles of TREK-1. While detailed experimental data on its physicochemical properties and synthesis are not widely published, its established biological activity makes it a compound of high interest for researchers in neuroscience, pharmacology, and drug discovery. Further investigation into the therapeutic potential of ML402 and related TREK-1 activators is warranted.
References
- 1. N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide | C14H14ClNO2S | CID 592973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
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